molecular formula C4H6F3NO2 B1216554 3-Amino-4,4,4-trifluorobutyric acid CAS No. 584-20-3

3-Amino-4,4,4-trifluorobutyric acid

Cat. No.: B1216554
CAS No.: 584-20-3
M. Wt: 157.09 g/mol
InChI Key: XRXQOEWWPPJVII-UHFFFAOYSA-N
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Description

3-Amino-4,4,4-trifluorobutyric acid: is a fluorinated amino acid with the molecular formula C4H6F3NO2 and a molecular weight of 157.09 g/mol . . This compound is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a butyric acid backbone. The trifluoromethyl group imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4,4,4-trifluorobutyric acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

3-Amino-4,4,4-trifluorobutyric acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • 3-Amino-3,3,3-trifluoropropionic acid
  • 4,4,4-Trifluorobutyric acid
  • 3-Amino-4,4,4-trifluorobutanoic acid

Comparison: 3-Amino-4,4,4-trifluorobutyric acid is unique due to the presence of both an amino group and a trifluoromethyl group on the butyric acid backbone. This combination imparts distinct chemical properties, such as increased metabolic stability and the ability to act as a bioisostere of leucine . In contrast, similar compounds may lack one or more of these functional groups, resulting in different chemical behaviors and applications.

Properties

IUPAC Name

3-amino-4,4,4-trifluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2/c5-4(6,7)2(8)1-3(9)10/h2H,1,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXQOEWWPPJVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

584-20-3
Record name 584-20-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381464
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Record name 3-Amino-4,4,4-trifluorobutyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main synthetic approaches to obtain enantiomerically pure 3-amino-4,4,4-trifluorobutanoic acid?

A1: Two primary methods are highlighted in the research:

  • Asymmetric Mannich Reaction: This approach utilizes (S)-N-(tert-butanesulfinyl)-3,3,3-trifluoroacetaldimine reacting with malonic acid derivatives. [, , , ] Depending on the catalyst (inorganic bases, n-BuLi, DMAP, or phosphazene bases), the reaction can yield either the (R) or (S) enantiomer of 3-amino-4,4,4-trifluorobutanoic acid with high diastereoselectivity. [, , ]
  • Enantioselective Biomimetic Transamination: This method uses either isopropyl 4,4,4-trifluoro-3-oxo-butanoate or 4,4,4-trifluoro-3-oxo-N-[(R)-1-phenylethyl]butanamide as starting materials. [, , ] Through biomimetic transamination, both (R) and (S) enantiomers of 3-amino-4,4,4-trifluorobutanoic acid can be synthesized.

Q2: Why is the stereochemistry of 3-amino-4,4,4-trifluorobutanoic acid important?

A2: The biological activity of a molecule is often closely linked to its three-dimensional structure. Different enantiomers of a chiral molecule like 3-amino-4,4,4-trifluorobutanoic acid can interact differently with biological targets, leading to variations in pharmacological effects. Obtaining specific enantiomers is crucial for developing drugs with improved efficacy and reduced side effects.

Q3: What are the advantages of using organic bases in the asymmetric synthesis of 3-amino-4,4,4-trifluorobutanoic acid?

A: Organic bases offer a stereodivergent approach, meaning the same chiral starting material can be manipulated to produce either enantiomer of the desired product. [, ] Researchers demonstrated that selecting the appropriate organic base catalyst for the Mannich reaction allows for the synthesis of both (R) and (S) configurations of 3-amino-4,4,4-trifluorobutanoic acid with high diastereoselectivity. [, ]

Q4: What is the significance of developing efficient and stereoselective syntheses for 3-amino-4,4,4-trifluorobutanoic acid?

A: 3-amino-4,4,4-trifluorobutanoic acid and its derivatives are considered valuable building blocks in medicinal chemistry. [, ] Efficient and stereoselective syntheses are crucial for:

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